molecular formula C10H13N B2901943 (E)-Ethyl[(4-methylphenyl)methylidene]amine CAS No. 17972-06-4

(E)-Ethyl[(4-methylphenyl)methylidene]amine

Cat. No.: B2901943
CAS No.: 17972-06-4
M. Wt: 147.221
InChI Key: DMHJHIFJWLRVBV-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Ethyl[(4-methylphenyl)methylidene]amine (CAS: 17972-06-4) is a Schiff base characterized by an ethylamine group linked via an imine bond to a 4-methylbenzaldehyde-derived moiety. Its molecular formula is C₁₀H₁₃N, with an InChIKey of DMHJHIFJWLRVBV-UHFFFAOYSA-N . Schiff bases like this are pivotal in coordination chemistry, catalysis, and medicinal applications due to their ability to form stable complexes with metal ions and participate in diverse synthetic pathways.

Properties

IUPAC Name

N-ethyl-1-(4-methylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-3-11-8-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHJHIFJWLRVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=CC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl[(4-methylphenyl)methylidene]amine typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Commonly, the reaction is performed in the presence of a catalyst such as an acid or base to facilitate the condensation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl[(4-methylphenyl)methylidene]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-Ethyl[(4-methylphenyl)methylidene]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which (E)-Ethyl[(4-methylphenyl)methylidene]amine exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways can vary depending on the context of its use.

Comparison with Similar Compounds

Substituent Variations

The compound’s structure can be compared to analogues with modifications in the aromatic ring substituents or the amine component:

Compound Name Substituents (R₁, R₂) Molecular Formula Key Features Reference
(E)-Ethyl[(4-methylphenyl)methylidene]amine R₁ = CH₃, R₂ = C₂H₅ C₁₀H₁₃N Ethylamine backbone, methyl on aryl
N-[(E)-(4-Methoxyphenyl)methylidene]-4-methylaniline R₁ = OCH₃, R₂ = C₆H₅ C₁₅H₁₅NO Methoxy group enhances electron density
(E)-[(4-Chlorophenyl)methylidene]amino 4-chlorobenzoate R₁ = Cl, R₂ = ester C₁₄H₁₀Cl₂NO₂ Chloro substituents increase polarity
N,N'-Bis(4-methoxybenzylidene)ethylenediamine R₁ = OCH₃, dimeric C₁₈H₂₀N₂O₂ Dimeric structure with ethylene linker

Key Observations :

  • Electron-donating groups (e.g., -CH₃, -OCH₃) increase the stability of the imine bond compared to electron-withdrawing groups (e.g., -Cl) .
  • Dimeric analogues (e.g., N,N'-bis(4-methoxybenzylidene)ethylenediamine) exhibit enhanced chelating capabilities due to multiple coordination sites .

Heterocycle Formation

Schiff bases like this compound serve as precursors for heterocyclic compounds. For example:

  • Reaction with heterocyclic amines (e.g., triazolo[1,5-a]pyrimidine) in acetic acid yields fused thiadiazole derivatives under reflux conditions .
  • Similar compounds form 1,3,4-oxadiazoles via cyclization reactions, which are relevant in pharmaceutical synthesis .

Metal Coordination

The compound’s imine group can coordinate to metal ions. For instance:

  • Tm(III)-selective sensors utilize Schiff bases as ionophores, highlighting their role in analytical chemistry .

Industrial Relevance

  • Chiral derivatives (e.g., (S)-[1-(4-Methoxyphenyl)-ethylidene]-(1-phenylethyl)amine) are intermediates in enantioselective synthesis, critical for pharmaceutical manufacturing .

Biological Activity

(E)-Ethyl[(4-methylphenyl)methylidene]amine, also known as a Schiff base compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a carbon-nitrogen double bond (C=N) which is typical of Schiff bases. This functional group is crucial for its biological activity, as it can interact with various biological targets.

Molecular Formula:

  • Molecular Weight: 201.26 g/mol
  • CAS Number: 17972-06-4

Biological Activities

The compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity: Studies have shown that Schiff bases can possess significant antibacterial and antifungal properties. The ability to inhibit microbial growth is often attributed to their ability to chelate metal ions essential for microbial metabolism.
  • Antioxidant Properties: this compound has been evaluated for its capacity to scavenge free radicals, which contributes to its potential in preventing oxidative stress-related diseases.
  • Neuroprotective Effects: Research indicates that certain derivatives of Schiff bases can protect neuronal cells from damage caused by excitotoxicity, particularly through modulation of glutamate receptors .

The biological activity of this compound primarily involves:

  • Metal Ion Chelation: The nitrogen atom in the imine group can coordinate with transition metals, disrupting essential metal-dependent enzymatic processes in microorganisms.
  • Interaction with Enzymes and Receptors: The compound may interact with specific enzymes or receptors involved in various signaling pathways, leading to altered physiological responses.
  • Radical Scavenging: The electron-rich nature of the compound allows it to neutralize free radicals, thereby reducing oxidative stress within cells.

Research Findings and Case Studies

Several studies have highlighted the biological potential of this compound:

  • A study published in Molecules reported that derivatives of Schiff bases demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
  • In neuroprotective studies, compounds similar to this compound were shown to inhibit glutamate-induced calcium ion influx in neuronal cells, suggesting potential applications in treating neurodegenerative disorders .

Comparative Analysis

Property This compound Similar Compounds
Antimicrobial ActivitySignificant against bacteria and fungiOther Schiff bases
Antioxidant ActivityEffective radical scavengerMany phenolic compounds
Neuroprotective PotentialModulates glutamate receptor activityVarious thiadiazole derivatives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.